Camphoric anhydride
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Overview
Description
Camphoric anhydride is an organic compound with the chemical formula C10H14O3. It is a white crystalline solid, soluble in alcohol and ether, but insoluble in water. This compound has a special smell and spicy taste . It is derived from camphoric acid, which is a dicarboxylic acid obtained from the oxidation of camphor, a natural terpenoid .
Preparation Methods
Camphoric anhydride can be synthesized from camphoric acid through a reaction with phosphorus pentachloride (PCl5). The reaction involves the formation of camphoric acid chloride, which then cyclizes to form this compound . The reaction is mildly exothermic and requires careful temperature control. Industrial production methods often involve the use of alpha-pinene as a starting material, which undergoes isomeric addition and subsequent reactions to yield this compound .
Chemical Reactions Analysis
Camphoric anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with alcohols to form esters.
Friedel-Crafts Reactions: It can react with aromatic compounds to form phenylcamphoric acids.
Hydrolysis: It can be hydrolyzed to form camphoric acid.
Common reagents used in these reactions include alcohols, aromatic compounds, and water. The major products formed from these reactions are esters, phenylcamphoric acids, and camphoric acid.
Scientific Research Applications
Camphoric anhydride has several scientific research applications:
Polymer Synthesis: It is used in the preparation of fully terpene-based polyesters.
Organic Thin Films: It is used in the study of solid-state solvation in amorphous organic thin films.
Biologically Active Compounds: It is used in the synthesis of hybrid esters with antimicrobial and wound healing activities.
Mechanism of Action
The mechanism by which camphoric anhydride exerts its effects involves its ability to react with various nucleophiles, leading to the formation of different products. For example, in the synthesis of solanesyl camphorate ester, this compound reacts with solanesol through nucleophilic substitution . The molecular targets and pathways involved in its biological activities are related to its ability to form esters and other derivatives that exhibit antimicrobial and wound healing properties.
Comparison with Similar Compounds
Camphoric anhydride can be compared with other similar compounds such as camphoric acid and camphor. While camphoric acid is a dicarboxylic acid, this compound is its cyclic anhydride form. Camphor, on the other hand, is a monoterpene ketone with different chemical properties and applications . This compound is unique in its ability to form esters and other derivatives that have specific biological activities .
Similar compounds include:
Camphoric Acid: A dicarboxylic acid derived from camphor.
Camphor: A monoterpene ketone with antiseptic and analgesic properties
Camphoric Acid Imides: Derivatives of camphoric acid with antiviral activity.
Properties
CAS No. |
595-30-2 |
---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1 |
InChI Key |
VFZDNKRDYPTSTP-QUBYGPBYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C(=O)OC2=O |
SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)OC2=O)C)C |
76-32-4 595-31-3 595-30-2 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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